Cas no 2703781-56-8 (2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride)

2-オキサ-8-アザスピロ[4.5]デカン-3-カルボン酸塩酸塩は、スピロ環構造を有する複素環式化合物です。その特徴的な分子構造により、高い立体選択性と分子剛性を示し、医薬品中間体としての応用が期待されています。塩酸塩形態であるため、優れた水溶性と結晶性を備えており、取り扱いや精製が容易です。また、カルボキシル基を有することから、さらなる誘導体合成のための官能基変換が可能です。この化合物は創薬研究において、新規活性化合物の設計における重要な骨格として注目されています。

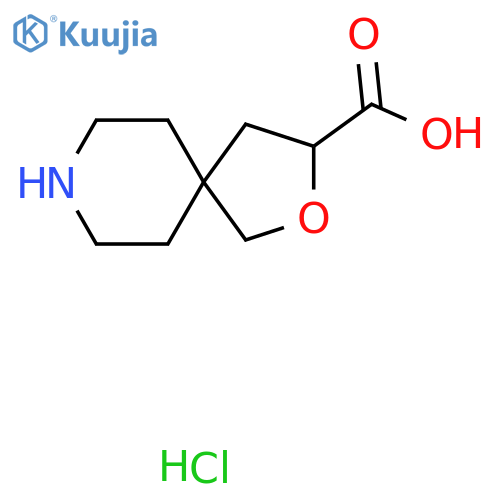

2703781-56-8 structure

商品名:2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride

CAS番号:2703781-56-8

MF:C9H16ClNO3

メガワット:221.681241989136

MDL:MFCD28893660

CID:5460437

PubChem ID:165945202

2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- Z2310708144

- 2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride

- 2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride

-

- MDL: MFCD28893660

- インチ: 1S/C9H15NO3.ClH/c11-8(12)7-5-9(6-13-7)1-3-10-4-2-9;/h7,10H,1-6H2,(H,11,12);1H

- InChIKey: WETHKSJOEDGAQZ-UHFFFAOYSA-N

- ほほえんだ: Cl.O1C(C(=O)O)CC2(C1)CCNCC2

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 211

- トポロジー分子極性表面積: 58.6

2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20878474-0.1g |

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride |

2703781-56-8 | 95% | 0.1g |

$505.0 | 2023-09-16 | |

| Enamine | EN300-20878474-5.0g |

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride |

2703781-56-8 | 95% | 5g |

$4226.0 | 2023-05-01 | |

| 1PlusChem | 1P02811P-500mg |

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride |

2703781-56-8 | 95% | 500mg |

$1466.00 | 2024-05-08 | |

| 1PlusChem | 1P02811P-250mg |

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride |

2703781-56-8 | 95% | 250mg |

$953.00 | 2024-05-08 | |

| 1PlusChem | 1P02811P-1g |

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride |

2703781-56-8 | 95% | 1g |

$1864.00 | 2024-05-08 | |

| Aaron | AR0281A1-250mg |

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride |

2703781-56-8 | 95% | 250mg |

$1017.00 | 2025-02-15 | |

| Aaron | AR0281A1-50mg |

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride |

2703781-56-8 | 95% | 50mg |

$490.00 | 2025-02-15 | |

| Enamine | EN300-20878474-2.5g |

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride |

2703781-56-8 | 95% | 2.5g |

$2856.0 | 2023-09-16 | |

| Enamine | EN300-20878474-10g |

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride |

2703781-56-8 | 95% | 10g |

$6266.0 | 2023-09-16 | |

| Enamine | EN300-20878474-5g |

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride |

2703781-56-8 | 95% | 5g |

$4226.0 | 2023-09-16 |

2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

2703781-56-8 (2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量